molecular formula C18H15NO5S B2542819 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 865614-18-2

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2542819
CAS No.: 865614-18-2
M. Wt: 357.38
InChI Key: RDHSODZLCYKYCY-MHWRWJLKSA-N
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Description

(5E)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core. The compound features a (4-hydroxy-3-methoxyphenyl)methylidene group at the 5-position and a 2-methoxyphenyl substituent at the 3-position of the thiazolidinedione ring. This structural configuration imparts unique electronic and steric properties, which influence its biological activity, particularly in targeting metabolic and inflammatory pathways . Thiazolidinediones are well-known for their role as PPAR-γ (peroxisome proliferator-activated receptor gamma) agonists, though the specific pharmacological profile of this compound remains under investigation.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-23-14-6-4-3-5-12(14)19-17(21)16(25-18(19)22)10-11-7-8-13(20)15(9-11)24-2/h3-10,20H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSODZLCYKYCY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidine-2,4-dione derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antidiabetic, anti-inflammatory, antioxidant, and anticancer properties.

Thiazolidine-2,4-diones are characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. The specific substitutions at the 3rd and 5th positions can greatly influence the biological activity of these compounds.

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. They primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Research Findings:

  • A study demonstrated that certain thiazolidine derivatives significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing insulin resistance through PPAR-γ activation .
  • The compound exhibited notable inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion, further supporting its potential as an antidiabetic agent .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammatory markers such as TNF-α and IL-6 in various experimental settings.

Case Study:

  • In vitro studies indicated that thiazolidine derivatives could effectively reduce markers of inflammation in macrophages, suggesting their potential use in treating inflammatory diseases .

Antioxidant Activity

Thiazolidine derivatives also demonstrate significant antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various pathological conditions.

Research Findings:

  • The antioxidant activity was assessed using DPPH and ABTS assays, revealing that the compound effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidine derivatives against various cancer cell lines.

Research Findings:

  • Compounds derived from thiazolidine structures exhibited selective cytotoxicity against cancer cell lines such as HeLa and K562. For instance, IC50 values ranged from 8.5 µM to 14.9 µM, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
  • Mechanistic studies revealed that these compounds induce apoptosis through both extrinsic and intrinsic pathways in cancer cells .

Summary of Biological Activities

Activity Mechanism Key Findings
AntidiabeticPPAR-γ activationSignificant reduction in blood glucose levels
Anti-inflammatoryInhibition of inflammatory markersReduced TNF-α and IL-6 levels
AntioxidantScavenging of ROSEffective in DPPH and ABTS assays
AnticancerInduction of apoptosisPotent cytotoxicity against cancer cell lines

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone in the benzylidene moiety undergoes Michael addition with nucleophiles:

Thiosemicarbazide Addition

Reaction with thiosemicarbazide in DMF/formalin yields hydrazine-carbothioamide derivatives (e.g., A5 in ):

  • Conditions : Reflux (20 hrs), DMF, formalin .

  • Mechanism : Nucleophilic attack by the thiosemicarbazide amino group on the β-carbon of the enone, forming a hydrazone linkage.

  • Key Data :

    • IR: C=S stretch at 1,213 cm⁻¹, NH₂ at 3,451 cm⁻¹ .

    • ¹H NMR: δ 8.02–8.26 ppm (NH/NH₂), δ 7.67 ppm (benzylidene CH) .

Amine/Alcohol Additions

Primary amines or alcohols can add to the enone system under basic conditions, though specific examples for this derivative require extrapolation from analogous compounds .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Coumarin Hybridization

Condensation with 7-hydroxy-4-bromomethyl-2-oxo-2H-chromene produces coumarin-thiazolidinedione hybrids (5a–r in ):

  • Conditions : Ethanol, reflux (7–8 hrs) .

  • Antioxidant Activity : DPPH radical scavenging EC₅₀ = 18–42 µM .

Electrophilic Aromatic Substitution

The 4-hydroxy-3-methoxyphenyl group undergoes sulfonation or nitration under acidic conditions:

  • Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the para position to the hydroxyl .

  • Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the aromatic ring .

Biological Activity and Receptor Interactions

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with biological targets:

TargetInteraction ModeBiological EffectSource
PPAR-γHydrogen bonding via dione carbonylInsulin sensitization
VEGFR-2/AURKAπ-π stacking with benzylideneAntiangiogenic/apoptotic
DPPH RadicalH-donation from phenolic OHAntioxidant (EC₅₀ ~25 µM)

Stability and Degradation

  • Photodegradation : The benzylidene double bond undergoes cis-trans isomerization under UV light.

  • Hydrolysis : The thiazolidine ring opens in strong acidic/basic conditions, yielding mercaptoacetic acid and substituted anilines .

This compound’s versatility in forming pharmacologically active hybrids and its tunable electronic properties make it a valuable scaffold in medicinal chemistry. Further studies should explore its catalytic applications and enantioselective modifications.

Comparison with Similar Compounds

Target Compound

  • 5-position substituent: (4-Hydroxy-3-methoxyphenyl)methylidene.
  • 3-position substituent : 2-Methoxyphenyl.
    • The ortho-methoxy group introduces steric hindrance, which may modulate selectivity for biological targets .

Analog 1 : (5E)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione ()

  • Key difference : Lacks the 3-(2-methoxyphenyl) group.
  • Impact : Reduced steric bulk at the 3-position likely diminishes receptor selectivity compared to the target compound. Docking scores for similar TZDs (e.g., SMI-IV-3: -4.0) suggest moderate bioactivity .

Analog 2 : (5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one ()

  • Key difference : Replaces the 4-hydroxy-3-methoxyphenyl group with a 2-methoxyphenyl substituent and introduces a sulfanylidene group.
  • However, the absence of the 4-hydroxy group reduces hydrogen-bonding capacity .

Analog 3 : (5E)-5-(4-Chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione ()

  • Key difference: Substitutes the 4-hydroxy-3-methoxyphenyl group with a 4-chlorobenzylidene and adds an aminomethyl linker.

Bioactivity and Docking Scores

Comparative docking scores (Table 1) highlight substituent-dependent interactions with biological targets (e.g., PPAR-γ):

Table 1. Docking Scores and Substituent Profiles of Selected TZDs

Compound 5-Position Substituent 3-Position Substituent Docking Score Reference
Target Compound 4-Hydroxy-3-methoxyphenyl 2-Methoxyphenyl N/A N/A
SMI-IV-2 () 4-Hydroxyphenyl Prop-2-enoyl derivative -4.4
SMI-IV-3 () 4-Hydroxy-3-methoxyphenyl Prop-2-enoyl derivative -4.0
Analog 2 () 2-Methoxyphenyl 3-Chlorophenyl N/A

Insights :

  • The 4-hydroxy-3-methoxyphenyl group (as in SMI-IV-3) shows slightly lower docking affinity (-4.0) compared to simpler 4-hydroxyphenyl derivatives (-4.4), suggesting methoxy groups may sterically hinder binding .
  • The target compound’s 2-methoxyphenyl group at the 3-position could optimize interactions in hydrophobic pockets, though experimental validation is required.

Preparation Methods

Cyclocondensation of Thiourea with Chloroacetic Acid

A classical method involves reacting thiourea with chloroacetic acid in the presence of hydrochloric acid. This exothermic reaction forms the TZD core via cyclization, releasing hydrogen sulfide gas. The reaction proceeds as follows:
$$
\text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl}} \text{TZD} + \text{H}2\text{S} \uparrow
$$
Key parameters:

  • Temperature : 80–100°C
  • Catalyst : Concentrated HCl (32% v/v)
  • Yield : 70–85% after recrystallization from ethanol.

Alternative Routes Using 2-Mercaptoacetic Acid

Patent literature describes modifications using 2-mercaptoacetic acid and aldehydes under basic conditions (e.g., potassium hydroxide in ethanol). This method avoids toxic H₂S generation but requires stringent temperature control (45–70°C) and extended reaction times (18–30 hours).

Knoevenagel Condensation for 5-Benzylidene Formation

The (4-hydroxy-3-methoxyphenyl)methylidene group at position 5 is introduced via Knoevenagel condensation, a cornerstone reaction for benzylidene-TZDs.

Standard Protocol

Vanillin derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) react with 3-(2-methoxyphenyl)-TZD in ethanol under acidic or basic conditions:
$$
\text{3-(2-MeO-phenyl)-TZD} + \text{4-HO-3-MeO-C}6\text{H}3\text{-CHO} \xrightarrow{\text{NaOAc}} \text{Target Compound} + \text{H}_2\text{O}
$$

  • Conditions :
    • Catalyst : Sodium acetate (20 mol%)
    • Temperature : Reflux (78°C)
    • Time : 2–4 hours
  • Yield : 85–96% after ethanol recrystallization.

Microwave-Assisted Optimization

Recent studies show microwave irradiation (300 W, 100°C) reduces reaction time to 15–30 minutes while maintaining yields >90%. This method minimizes thermal degradation of sensitive methoxy groups.

Stereochemical Control and E/Z Isomerism

The exocyclic double bond at position 5 necessitates stereoselective synthesis to obtain the desired E-isomer:

Thermodynamic vs. Kinetic Control

  • Thermodynamic control (prolonged heating) favors the E-isomer due to reduced steric strain between the 3-(2-methoxyphenyl) group and the benzylidene moiety.
  • Kinetic control (short reaction times) may yield Z-isomers, which can be separated via fractional crystallization.

Analytical Confirmation

  • NMR Spectroscopy : The E-isomer exhibits a downfield-shifted benzylidene proton (δ 7.93 ppm in DMSO-d6) compared to the Z-form (δ 7.75 ppm).
  • X-ray Crystallography : Bond angles between the thiazolidine ring and benzylidene group confirm E-geometry (C5–C6–C7 ≈ 120°).

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v) achieves >95% purity.
  • Melting Point : 242–243°C (consistent with literature).

Spectroscopic Validation

  • LC/MS : [M+H]⁺ at m/z 358.1 (calc. 357.4).
  • ¹H NMR (400 MHz, DMSO-d6):
    • δ 11.76 (s, 1H, NH),
    • δ 7.93 (s, 1H, CH-benzylidene),
    • δ 7.11–7.75 (m, 6H, aromatic),
    • δ 3.91 (s, 3H, OCH₃),
    • δ 3.85 (s, 3H, OCH₃).

Industrial-Scale Considerations

Cost-Effective Catalysts

Zinc chloride (5 mol%) in lieu of sodium acetate reduces reaction time by 30% without compromising yield.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery via distillation reduces waste.
  • Catalyst-Free Methods : Ball milling TZD with aldehyde derivatives under solvent-free conditions is emerging but requires optimization for methoxy-containing substrates.

Q & A

Basic: What are the common synthetic routes for this thiazolidinedione derivative, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via a condensation reaction between 3-(2-methoxyphenyl)thiosemicarbazide and an appropriate oxo-compound (e.g., 4-hydroxy-3-methoxybenzaldehyde derivatives). Key steps include:

  • Reaction Setup: Refluxing a mixture of thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and the aldehyde (0.03 mol) in DMF-acetic acid (5:10 mL) for 2 hours .
  • Optimization: Adjusting solvent polarity (e.g., DMF-ethanol mixtures for recrystallization) and temperature (80–100°C) improves yield. Catalytic sodium acetate enhances cyclization efficiency.
  • Yield Enhancement: Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., excess aldehyde) reduces side products.

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves the (5E)-configuration and intermolecular interactions (e.g., hydrogen bonding between the hydroxy group and thiazolidinone oxygen) .
  • NMR Spectroscopy: 1^1H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–7.5 ppm range). 13^{13}C NMR identifies carbonyl carbons (C=O at ~170–175 ppm).
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 386.08) and fragmentation pathways.

Advanced: How do substituents on the phenyl rings influence reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize the conjugated system, enhancing electrophilic substitution reactivity. Compare with iodine-substituted analogs (), where steric bulk reduces reaction rates .
  • Biological Activity: Substituents at the 4-hydroxy-3-methoxy position increase hydrogen-bonding potential, critical for enzyme inhibition (e.g., tyrosinase or COX-2 targets). Structure-activity relationship (SAR) studies suggest methoxy groups enhance lipophilicity, improving membrane permeability .

Advanced: How can contradictory stability data under varying pH be resolved?

Methodological Answer:

  • Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Degradation Pathways: Under acidic conditions, hydrolysis of the thiazolidinone ring dominates. In alkaline media, oxidation of the hydroxy group to quinone derivatives occurs (). Use LC-MS to identify degradation products (e.g., m/z 402.10 for quinone derivatives) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at 2–8°C. Separate from oxidizers and strong acids .
  • PPE: Use nitrile gloves, lab coats, and goggles. Employ fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., PPAR-γ). The methoxyphenyl group shows strong van der Waals interactions with hydrophobic pockets .
  • MD Simulations: GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. RMSD plots (<2.0 Å) confirm stable binding conformations.

Basic: What are the primary oxidative degradation pathways?

Methodological Answer:

  • Quinone Formation: Oxidation of the 4-hydroxy group by H2_2O2_2 or O2_2 yields a quinone derivative (confirmed by IR: loss of -OH stretch at 3200 cm1^{-1}) .
  • Monitoring: Track via cyclic voltammetry (oxidation peak at +0.6 V vs. Ag/AgCl) or UV-Vis (new absorbance at 400 nm).

Advanced: What experimental designs assess environmental fate in aquatic systems?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure BOD5_5/COD ratios. Low ratios (<0.5) indicate persistence .
  • Partition Coefficients: Determine log KowK_{ow} (octanol-water) via shake-flask method. Predicted log KowK_{ow} = 2.8 suggests moderate bioaccumulation potential.

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